molecular formula C14H16FNO B2650026 2-(2-Fluorobenzyl)-3-quinuclidinone CAS No. 477871-59-3

2-(2-Fluorobenzyl)-3-quinuclidinone

Cat. No. B2650026
CAS RN: 477871-59-3
M. Wt: 233.286
InChI Key: DSYKXBLWNRQMSL-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluorobenzyl)-3-quinuclidinone” is a complex organic molecule that likely contains a quinuclidinone group (a bicyclic amine related to quinine and quinidine) and a 2-fluorobenzyl group (a benzyl group with a fluorine atom on the second carbon). The exact properties of this compound would depend on its specific structure .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluorobenzyl)-3-quinuclidinone” would likely be complex due to the presence of the quinuclidinone and 2-fluorobenzyl groups .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, “2-(2-Fluorobenzyl)-3-quinuclidinone” is likely to be a solid at room temperature with a high melting point . It may also be sensitive to moisture .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific use of “2-(2-Fluorobenzyl)-3-quinuclidinone”. For example, many quinuclidinone derivatives are used in medicinal chemistry due to their biological activity .

Safety and Hazards

As with many organic compounds, “2-(2-Fluorobenzyl)-3-quinuclidinone” should be handled with care to avoid skin and eye contact, and inhalation . It may also be combustible .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,10,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKXBLWNRQMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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